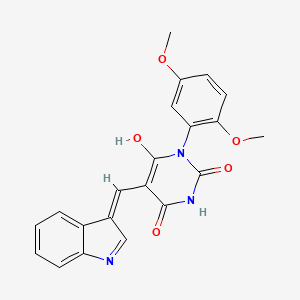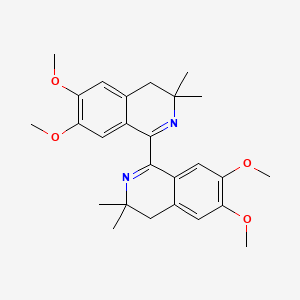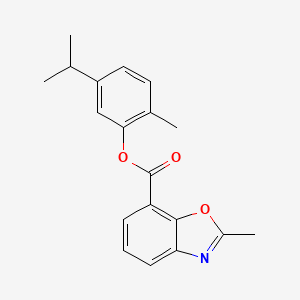![molecular formula C17H14Cl2N2O2S B15006505 [3-Amino-6-(methoxymethyl)-4-methylthieno[2,3-b]pyridin-2-yl](2,4-dichlorophenyl)methanone](/img/structure/B15006505.png)
[3-Amino-6-(methoxymethyl)-4-methylthieno[2,3-b]pyridin-2-yl](2,4-dichlorophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Dichlorobenzoyl)-6-(methoxymethyl)-4-methylthieno[2,3-b]pyridin-3-amine is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with a dichlorobenzoyl group, a methoxymethyl group, and a methyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorobenzoyl)-6-(methoxymethyl)-4-methylthieno[2,3-b]pyridin-3-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors to form the thieno[2,3-b]pyridine core. This can be achieved through a series of condensation and cyclization reactions under controlled conditions.
Introduction of the Dichlorobenzoyl Group: The dichlorobenzoyl group is introduced through an acylation reaction using 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine.
Methoxymethylation: The methoxymethyl group is introduced via a methylation reaction using methoxymethyl chloride in the presence of a base.
Methylation: The final methyl group is introduced through a methylation reaction using a suitable methylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
化学反応の分析
Types of Reactions
2-(2,4-Dichlorobenzoyl)-6-(methoxymethyl)-4-methylthieno[2,3-b]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions of the dichlorobenzoyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield the corresponding amines or alcohols.
科学的研究の応用
2-(2,4-Dichlorobenzoyl)-6-(methoxymethyl)-4-methylthieno[2,3-b]pyridin-3-amine has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities. It may serve as a lead compound for the development of new drugs.
Biological Research: The compound is used in biological assays to study its effects on various biological pathways and targets.
Chemical Biology: It is used as a tool compound to investigate the mechanisms of action of related compounds and to study protein-ligand interactions.
Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
作用機序
The mechanism of action of 2-(2,4-Dichlorobenzoyl)-6-(methoxymethyl)-4-methylthieno[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
類似化合物との比較
Similar Compounds
2-(2,4-Dichlorobenzoyl)-4-methylthieno[2,3-b]pyridine: Lacks the methoxymethyl group, which may affect its biological activity and chemical properties.
2-(2,4-Dichlorobenzoyl)-6-methylthieno[2,3-b]pyridine: Lacks the methoxymethyl group and has a different substitution pattern, leading to differences in reactivity and biological effects.
2-(2,4-Dichlorobenzoyl)-4-methylthieno[2,3-b]pyridin-3-amine: Similar structure but lacks the methoxymethyl group, which may influence its pharmacokinetic properties.
Uniqueness
The presence of the methoxymethyl group in 2-(2,4-Dichlorobenzoyl)-6-(methoxymethyl)-4-methylthieno[2,3-b]pyridin-3-amine distinguishes it from similar compounds. This group may enhance its solubility, stability, and ability to interact with specific biological targets, making it a unique and valuable compound for research and development.
特性
分子式 |
C17H14Cl2N2O2S |
|---|---|
分子量 |
381.3 g/mol |
IUPAC名 |
[3-amino-6-(methoxymethyl)-4-methylthieno[2,3-b]pyridin-2-yl]-(2,4-dichlorophenyl)methanone |
InChI |
InChI=1S/C17H14Cl2N2O2S/c1-8-5-10(7-23-2)21-17-13(8)14(20)16(24-17)15(22)11-4-3-9(18)6-12(11)19/h3-6H,7,20H2,1-2H3 |
InChIキー |
BZVFVXRYRYQKRQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)C3=C(C=C(C=C3)Cl)Cl)N)COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-({[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B15006423.png)
![2-chloro-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}pyridine-3-carboxamide](/img/structure/B15006433.png)
![N-(2,6-dimethylphenyl)-1-{[(3-nitro-2-oxopyridin-1(2H)-yl)acetyl]amino}cyclohexanecarboxamide](/img/structure/B15006441.png)
![2-[(4-Prop-2-en-1-yl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B15006454.png)
![N-(2,6-dimethylphenyl)-2-({1-[4-(trifluoromethoxy)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide](/img/structure/B15006455.png)
![4-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-yl]imino}methyl]-2-methoxyphenol](/img/structure/B15006458.png)
![4-fluoro-N-[1-(2-methylpropyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B15006467.png)

![2-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-N-(naphthalen-1-yl)acetamide](/img/structure/B15006474.png)
![5-({[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetyl}amino)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B15006476.png)

![2-({[(2-Chlorophenyl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B15006495.png)


